molecular formula C22H22ClN3O4S B2505840 1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide CAS No. 866895-13-8

1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide

Cat. No.: B2505840
CAS No.: 866895-13-8
M. Wt: 459.95
InChI Key: TZLJRBFJDJUEDP-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound features a complex structure that includes a quinoline core, a piperidine ring, and a sulfonyl group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 4-chlorobenzenesulfonyl chloride with 6-methoxyquinoline under basic conditions to form the sulfonylated quinoline intermediate. This intermediate is then reacted with piperidine-4-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it could modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

When compared to other similar compounds, 1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:

    1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide: Differing by the presence of a fluorine atom instead of a methoxy group.

    1-[3-(4-Chlorobenzenesulfonyl)-6-hydroxyquinolin-4-yl]piperidine-4-carboxamide: Featuring a hydroxy group instead of a methoxy group.

These variations can significantly alter the compound’s properties, making each one suitable for different applications and research focuses.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-30-16-4-7-19-18(12-16)21(26-10-8-14(9-11-26)22(24)27)20(13-25-19)31(28,29)17-5-2-15(23)3-6-17/h2-7,12-14H,8-11H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLJRBFJDJUEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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